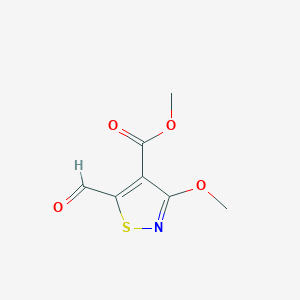

![molecular formula C6H9NOS3 B2428879 [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol CAS No. 685114-53-8](/img/structure/B2428879.png)

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

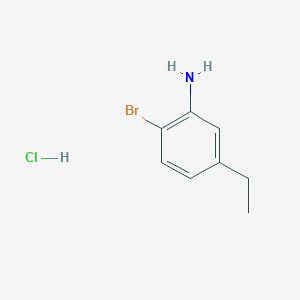

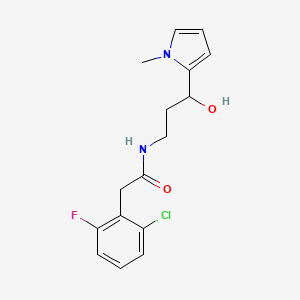

“[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” is a chemical compound with the molecular formula C6H9NOS3 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring substituted with two methylsulfanyl groups and a methanol group . The exact three-dimensional conformation of the molecule is not specified in the available literature.

Applications De Recherche Scientifique

Catalytic Activity

Catechol Dioxygenase Functional Model : The iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia) system in methanol, reacting with various catechols, demonstrated efficient catalytic activity (Duda, Pascaly, & Krebs, 1997).

Methanol Oxidation : A study explored an innovative strategy for methanol oxidation using bis(trifluoromethylsulfonyl)imide anion as a radical electrocatalyst on a platinum electrode (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

Encapsulation of Molybdenum(VI) in Zeolite : The encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y was shown to be an efficient reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Synthesis and Characterization

Synthesis of Schiff Base Ligand : A novel Schiff base ligand based on bis(2-amino-4-phenyl-5-thiazolyl)disulfide and its Ni(II) complex were synthesized and characterized (Gharamaleki et al., 2016).

New Thieno[2,3-b]-Thiophene Derivatives : Research described a facile synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives (Mabkhot, Kheder, & Al-Majid, 2010).

Isoxazole Synthesis : A study demonstrated the synthesis of differently substituted isoxazoles using 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehyde (Mathews et al., 2008).

Photovoltaic Applications

- Heteroarene-Fused π-Conjugated Polymers : Research on conjugated main-chain polymers consisting of heteroarene-fused π-conjugated donor moiety indicated their application in photovoltaic devices (Lee et al., 2010).

Additional Applications

Photo-Switchable Bio-Imaging Indicator : A study highlighted a photo-switchable and high-contrast bio-imaging indicator with aggregation induced emission (AIE), suitable for selective fluorescence imaging and long-term tracing (Tu et al., 2019).

Alkali Metal Coordination : The single-crystal X-ray structure analyses of alkali metal complexes with bis-μ-methanol and various ligands, including bis(methylthioimidazolyl)borate, provided insights into alkali metal coordination chemistry (Rajesekharan-Nair et al., 2014).

Safety and Hazards

Orientations Futures

The future directions for research on “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds may have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS3/c1-9-5-4(3-8)6(10-2)11-7-5/h8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFVTEYXNRZCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)